Factor XIa Inhibitory Potency: 1-(3-Hydroxypropyl) Analog as a Class Benchmark
No direct Factor XIa inhibitory data are available for the target compound. However, the structurally related analog 1-(3-hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibits an IC50 of 5.00 × 10^4 nM (50 µM) against human Factor XIa [1]. The target compound possesses a more hydrophobic N1 substituent (3,4-dimethoxyphenethyl vs. 3-hydroxypropyl), which is predicted to increase lipophilicity (cLogP ~4.2 vs. ~2.8) and potentially enhance binding to hydrophobic sub-pockets. This class-level inference suggests the target compound may attain superior potency, but experimental confirmation is lacking.
| Evidence Dimension | Factor XIa inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | 1-(3-Hydroxypropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione: IC50 = 5.00 × 10^4 nM (50 µM) [1] |
| Quantified Difference | Unknown; predicted cLogP difference +1.4 log units favors target compound membrane permeability |
| Conditions | In vitro enzyme assay; Boc-Glu-Ala-Arg-AMC substrate, pH 7.4, 2°C [1] |
Why This Matters
For anticoagulant discovery programs, the target compound's higher predicted lipophilicity may confer improved membrane permeability and oral bioavailability relative to the 3-hydroxypropyl comparator, making it a more suitable lead scaffold for further optimization.
- [1] BindingDB Entry BDBM32742: 1-(3-Hydroxy-propyl)-2-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-4-thione. BindingDB, 2011. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=32742 View Source
